2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted at position 1 with a naphthalene-2-sulfonyl group and at position 2 with a (4-chlorophenyl)methyl sulfanyl group.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c21-18-8-5-15(6-9-18)14-26-20-22-11-12-23(20)27(24,25)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKAHHBTDCWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene sulfonyl chloride, followed by its reaction with 4-chlorobenzyl mercaptan under basic conditions to form the intermediate compound. This intermediate is then cyclized with an imidazole derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Table 1: Key Structural Variations and Properties
Analysis
- Substituent Position Effects: The 4-chlorophenyl group in the target compound (para-substitution) likely improves symmetry and crystallinity compared to ortho-substituted analogs (e.g., 2-methylphenyl in ), which may reduce melting points.
- Sulfonyl vs.
Pharmacological and Physicochemical Comparisons
Key Observations
- Lipophilicity : The target compound’s higher predicted LogP (~4.2) compared to Naphazoline HCl (~1.9) suggests better membrane permeability but possible challenges in aqueous solubility .
- Receptor Binding: The naphthalene sulfonyl group may mimic aromatic moieties in known α-adrenergic agonists (e.g., Naphazoline ), though chlorine’s steric effects could alter selectivity.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-chlorophenyl group
- A naphthalene sulfonyl moiety
- A dihydroimidazole framework
The molecular formula is C_{16}H_{15ClN_2O_2S with a molecular weight of approximately 332.82 g/mol.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole | TBD | TBD |
| Control (Chloramphenicol) | 100 | E. coli |
Antiparasitic Activity
Imidazole derivatives have also been studied for their antiparasitic effects. In vitro studies have demonstrated that certain analogs can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.
The biological activity of this compound is hypothesized to involve:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Disruption of cellular processes : The structural components may interfere with cell wall synthesis or protein synthesis in target organisms.
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers synthesized various imidazole derivatives and tested their antimicrobial efficacy. The compound displayed promising results against Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption.
Case Study 2: Antiparasitic Activity
A comparative study evaluated several naphthalene-based compounds for their antimalarial properties. The findings indicated that certain modifications in the chemical structure led to enhanced potency against Plasmodium species, suggesting that the compound could be optimized for better efficacy.
Q & A
Q. Critical Conditions :
- Temperature : 0–60°C for sulfonylation to prevent side reactions.
- Solvent Choice : Dichloromethane or DMF for solubility and reactivity.
- Purification : Column chromatography (silica gel) to isolate the product .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound and its analogs?
Q. Methodological Answer :
- Design Analogs : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or alkyl groups) to assess electronic/steric effects.
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination).
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450).
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and naphthalene groups).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 469.08).
- HPLC : Purity assessment using a C18 column (≥95% purity for biological testing) .
Advanced: How should researchers resolve contradictions in biological activity data across structurally similar derivatives?
Q. Methodological Answer :
- Replicate Studies : Ensure consistency in assay protocols (e.g., cell passage number, incubation time).
- Control Variants : Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance of activity differences.
- Meta-Analysis : Compare results with published data on analogous imidazoles (e.g., PubChem BioAssay data) .
Basic: What factors influence the choice of oxidizing agents for modifying the sulfanyl group?
Q. Methodological Answer :
- Mild Oxidation : Use H₂O₂ (3%) to convert -S- to -SO- without over-oxidation to -SO₂-.
- Strong Oxidation : mCPBA (meta-chloroperbenzoic acid) for sulfone (-SO₂-) formation.
- Solvent Compatibility : Perform reactions in methanol or acetonitrile to stabilize intermediates .
Advanced: What experimental strategies assess this compound’s environmental persistence and ecotoxicity?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
